Phenanthrene
Overview
Description
Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular fashion. Its chemical formula is C₁₄H₁₀. This compound is a colorless, crystalline solid that can appear yellow. It is used in the production of dyes, plastics, pesticides, explosives, and drugs. This compound is also found in coal tar and is a byproduct of combustion processes such as forest fires and fossil fuel burning .
Synthetic Routes and Reaction Conditions:
-
Haworth Synthesis: This method involves several steps:
- Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid.
- Naphthoylpropionic acid undergoes Clemmensen reduction with amalgamated zinc in hydrochloric acid to yield naphthobutyric acid.
- Naphthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrothis compound.
- This intermediate is further reduced with amalgamated zinc in hydrochloric acid to produce 1,2,3,4-tetrahydrothis compound.
- Finally, 1,2,3,4-tetrahydrothis compound is dehydrogenated with palladium to yield this compound .
-
Elbs Persulfate Oxidation: This method involves the oxidation of naphthalene using persulfate to produce this compound .
-
Diels-Alder Reaction: this compound can be synthesized as a byproduct during the reaction of benzyne with furan .
Industrial Production Methods: this compound is primarily obtained from coal tar, where it is isolated through fractional distillation. It can also be synthesized industrially using the methods mentioned above.
Mechanism of Action
Target of Action
It has been found to target fat tissues, kidneys, and liver once it enters the body . In addition, Phenanthrene and its derivatives have shown potential antitumor and anticancer properties, indicating that it may target cancer cells .
Mode of Action
It is known to undergo various chemical reactions, typically at the 9 and 10 positions . These reactions include organic oxidation to phenanthrenequinone with chromic acid, organic reduction to 9,10-dihydrothis compound with hydrogen gas and raney nickel, and electrophilic halogenation to 9-bromothis compound with bromine .
Biochemical Pathways
This compound’s degradation in the environment involves several biochemical pathways. One study proposed a phytodegradation pathway featuring three significant benzene ring cleavage steps . Another study suggested that the degradation of this compound by certain bacteria occurs via the salicylate metabolic pathway .
Pharmacokinetics
It is known that this compound is nearly insoluble in water but soluble in most low-polarity organic solvents . This property likely affects its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of this compound’s action can vary depending on the context. For instance, in the presence of certain bacteria, this compound can be effectively degraded, resulting in the production of various intermediate products . On the other hand, this compound has been shown to cause an increase in the generation of reactive oxygen species (ROS) in certain organisms, leading to oxidative stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as biochar and polyethylene, can affect this compound’s degradation and bioavailability . Furthermore, this compound’s action can be influenced by the presence of organisms, such as earthworms and bacteria .
Biochemical Analysis
Biochemical Properties
Phenanthrene plays a significant role in various biochemical reactions, particularly in the context of biodegradation. It interacts with enzymes such as dioxygenases and monooxygenases, which catalyze its initial oxidation. These enzymes convert this compound into more water-soluble metabolites like this compound-9,10-dihydrodiol, which can be further degraded by other enzymes such as catechol 2,3-dioxygenase . The interaction between this compound and these enzymes is crucial for its breakdown and eventual mineralization.
Cellular Effects
This compound affects various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This compound also influences cell signaling pathways, such as the activation of the aryl hydrocarbon receptor (AhR) pathway, which can alter gene expression and disrupt cellular metabolism . Additionally, this compound exposure has been shown to affect cell proliferation and apoptosis, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to DNA, causing mutations and genotoxic effects. This compound also interacts with proteins involved in detoxification processes, such as cytochrome P450 enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular responses, contributing to its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can undergo degradation through microbial activity. Studies have shown that this compound can be degraded by bacteria such as Pseudomonas and Alcaligenes species, with degradation rates influenced by factors like pH, temperature, and nutrient availability . Long-term exposure to this compound can lead to chronic effects on cellular function, including persistent oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minimal cellular damage. At high doses, this compound can induce significant toxicity, including liver damage, immune system suppression, and carcinogenic effects . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its biodegradation. Enzymes such as dioxygenases and monooxygenases initiate the breakdown of this compound into intermediate metabolites like this compound-9,10-dihydrodiol. These intermediates are further metabolized by enzymes such as catechol 2,3-dioxygenase, leading to the formation of compounds like salicylic acid and phthalic acid . These metabolic pathways are essential for the detoxification and removal of this compound from the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other carrier proteins, facilitating its distribution in the bloodstream. This compound can also accumulate in lipid-rich tissues due to its hydrophobic nature . This accumulation can lead to localized toxicity and prolonged exposure effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can localize to cellular membranes, where it disrupts membrane integrity and function. This compound can also be found in the nucleus, where it interacts with DNA and nuclear proteins, leading to genotoxic effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its overall impact on cellular processes.
Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to phenanthrenequinone using chromic acid or tert-butyl hydroperoxide and molybdenum acetylacetonate
Reduction: Reduction of this compound with sodium and isopentanol yields 9,10-dihydrothis compound.
Substitution Reactions:
Ozonolysis: this compound undergoes ozonolysis to produce diphenic acid.
Scientific Research Applications
Phenanthrene has diverse applications in scientific research:
Comparison with Similar Compounds
Phenanthrene is often compared with other polycyclic aromatic hydrocarbons, such as anthracene:
Anthracene: Both this compound and anthracene consist of three fused benzene rings, but anthracene has a linear arrangement, while this compound has an angular arrangement. .
Phenanthroline: This compound has a this compound skeleton with nitrogens at the 4 and 5 positions, making it distinct from this compound.
This compound’s unique angular structure and stability make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Record name | PHENANTHRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16236 | |
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Record name | phenanthrene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Phenanthrene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024254 | |
Record name | Phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024254 | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992), Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline], Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. | |
Record name | PHENANTHRENE | |
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Record name | Phenanthrene | |
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Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/878 | |
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Boiling Point |
642 °F at 760 mmHg (NTP, 1992), 338.4 °C, 642 °F | |
Record name | PHENANTHRENE | |
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Record name | PHENANTHRENE | |
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Flash Point |
340 °F (NTP, 1992), 171 °C, 171 °C (340 °F) open cup, 340 °F | |
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Record name | PHENANTHRENE | |
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URL | https://www.osha.gov/chemicaldata/878 | |
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Solubility |
less than 1 mg/mL at 79 °F (NTP, 1992), In water, 1.10 mg/L at 25 deg (average of 14 measured values), In water, 1.15 mg/L at 25 °C, In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C, Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid., Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide. | |
Record name | PHENANTHRENE | |
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Density |
1.025 (NTP, 1992) - Denser than water; will sink, 1.179 at 25 °C, 1.025 | |
Record name | PHENANTHRENE | |
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Record name | Phenanthrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/878 | |
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Vapor Density |
6.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1) at boiling point of phenanthrene, 6.14 | |
Record name | PHENANTHRENE | |
Source | CAMEO Chemicals | |
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Record name | Phenanthrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
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Record name | PHENANTHRENE | |
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URL | https://www.osha.gov/chemicaldata/878 | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 0.000121 [mmHg], 1.21X10-4 mm Hg at 25 °C, depends upon the specific compound | |
Record name | PHENANTHRENE | |
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Mechanism of Action |
Growing evidence indicates that there is an emerging link between environmental pollution and cardiac hypertrophy, while the mechanism is unclear. The objective of this study was to examine whether phenanthrene (Phe) could cause cardiac hypertrophy, and elucidate the molecular mechanisms involved. We found that: 1) Phe exposure increased the heart weight and cardiomyocyte size of rats; 2) Phe exposure led to enlarged cell size, and increased protein synthesis in H9C2 cells; 3) Phe exposure induced important markers of cardiac hypertrophy, such as atrial natriuretic peptide, B-type natriuretic peptide, and c-Myc in H9C2 cells and rat hearts; 4) Phe exposure perturbed miR-133a, CdC42 and RhoA, which were key regulators of cardiac hypertrophy, in H9C2 cells and rat hearts; 5) Phe exposure induced DNA methyltransferases (DNMTs) in H9C2 cells and rat hearts; 6) Phe exposure led to methylation of CpG sites within the miR-133a locus and reduced miR-133a expression in H9C2 cells; 7) DNMT inhibition and miR-133a overexpression could both alleviate the enlargement of cell size and perturbation of CdC42 and RhoA caused by Phe exposure. These results indicated that Phe could induce cardiomyocyte hypertrophy in the rat and H9C2 cells. The mechanism might involve reducing miR-133a expression by DNA methylation. | |
Record name | Phenanthrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic plates from alcohol, Colorless, shining crystals, Leaves (sublimes) | |
CAS No. |
85-01-8 | |
Record name | PHENANTHRENE | |
Source | CAMEO Chemicals | |
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Record name | Phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENANTHRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448J8E5BST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phenanthrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/878 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
212 °F (NTP, 1992), 99 °C, 212 °F | |
Record name | PHENANTHRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16236 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenanthrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/878 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.